6-Hydroxywogonin natural sources and extraction methods
6-Hydroxywogonin natural sources and extraction methods
An In-Depth Technical Guide to 4'-Hydroxywogonin: Natural Sources, Extraction, and Biological Activity
A Note on Nomenclature: This guide focuses on the flavonoid 4'-hydroxywogonin (5,7,4'-trihydroxy-8-methoxyflavone) . While the initial topic of interest was "6-hydroxywogonin," the available scientific literature extensively documents 4'-hydroxywogonin, a closely related and bioactive compound found in the same primary natural source. This guide provides a comprehensive overview of its origins, recovery, and mechanisms of action based on current research.
Introduction
Flavonoids, a diverse group of plant secondary metabolites, are renowned for their wide range of pharmacological properties. Among these, the flavones found in the genus Scutellaria have garnered significant attention for their potential therapeutic applications, including anti-inflammatory, antioxidant, and antitumor activities. 4'-Hydroxywogonin, a hydroxylated derivative of the well-known flavone wogonin, has been identified as a key bioactive constituent in Scutellaria baicalensis Georgi. Recent studies have highlighted its role as a core active component in mediating the anti-cancer effects of Scutellaria extracts, particularly against oral squamous cell carcinoma[1]. This technical guide serves as a resource for researchers and drug development professionals, detailing the natural sources of 4'-hydroxywogonin, modern and conventional extraction and purification methodologies, and its mechanism of action at a molecular level.
Natural Sources
The primary and most commercially significant natural source of 4'-hydroxywogonin is the dried root of Scutellaria baicalensis Georgi , a perennial herb belonging to the Lamiaceae family[1]. Commonly known as Baikal skullcap or Chinese skullcap, this plant has been a staple in traditional Chinese medicine for centuries. The roots, referred to as Radix Scutellariae, are particularly rich in flavonoids, which are considered the main active components[2]. While over 350 species exist within the Scutellaria genus, S. baicalensis is the most extensively studied for its unique flavonoid profile[2]. The concentration and composition of flavonoids, including 4'-hydroxywogonin, can vary depending on the plant's cultivation area and geographical conditions[2].
Extraction and Purification Methods
The extraction of 4'-hydroxywogonin and related flavonoid aglycones from S. baicalensis root is a critical step for research and pharmaceutical development. The process involves liberating these compounds from the plant matrix, followed by purification to isolate the target molecule.
Principles of Extraction
Effective extraction depends on several factors, including the choice of solvent, temperature, time, and the physical properties of the plant material. The goal is to maximize the solubility and diffusion of the target flavonoids while minimizing the co-extraction of undesirable compounds. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to offer higher yields and shorter extraction times compared to conventional methods[3][4][5].
Comparative Analysis of Extraction Methods
The efficiency of flavonoid extraction from S. baicalensis is highly dependent on the chosen methodology and parameters. The following tables summarize quantitative data from various studies, providing a comparative overview of different techniques.
Table 1: Conventional and Optimized Solvent Extraction Parameters
| Method | Solvent System | Temp. (°C) | Time (h) | Solid/Liquid Ratio | Yield | Reference |
|---|---|---|---|---|---|---|
| Soxhlet | Methanol | Boiling | - | - | 13.06% (Total Flavonoids) | [2] |
| Reflux | Methanol | Boiling | - | - | 11.73% (Total Flavonoids) | [2] |
| Soxhlet | Ethanol | Boiling | 2 | - | 21.7% (Dry Extract) | [6] |
| Optimized | 53% Ethanol | 62.5 | 2.12 | 1:35 (g/mL) | 19.4 mg/g (Total Flavonoids) |[7][8] |
Table 2: Ultrasound-Assisted Extraction (UAE) Parameters
| Solvent System | Temp. (°C) | Time (min) | Solid/Liquid Ratio | Power (W) | Yield | Reference |
|---|---|---|---|---|---|---|
| 58% Ethanol | 66 | 41 | 1:50 (g/mL) | - | 2.25% (Total Flavonoids) | [9] |
| DES (Betaine/Acetic Acid, 40% water) | 52 | 23 | 1:100 (g/mL) | - | Higher than conventional | [4][5][10] |
| Endogenous Enzymatic Hydrolysis + UAE | pH 5.4 Buffer | 55 (Enzymolysis for 10h) | 1:40 (g/mL) | 350 | Significantly Improved Aglycone Yield |[1] |
Table 3: Microwave-Assisted Extraction (MAE) Parameters
| Solvent System | Temp. (°C) | Time (min) | Solid/Liquid Ratio | Power (W) | Yield/Activity | Reference |
|---|---|---|---|---|---|---|
| 70% Ethanol | - | 10 | - | 63 | Optimal for Phenolic Content & Antioxidant Activity | [3] |
| NADES (L-proline/Urea, 40% water) | 110 | 20 | 1:40 (mL/g) | - | Higher yield than traditional methods |[11] |
Note: "DES" refers to Deep Eutectic Solvents; "NADES" refers to Natural Deep Eutectic Solvents. Yields are often reported for total flavonoids or total phenolic content, as the extraction of a single component is part of a complex mixture.
Experimental Protocols
This section provides a representative protocol for the extraction, purification, and analysis of flavonoids like 4'-hydroxywogonin from S. baicalensis root.
Protocol: Ultrasound-Assisted Extraction and Purification
This protocol is a synthesized example based on efficient, modern laboratory practices.
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Sample Preparation:
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Obtain dried roots of Scutellaria baicalensis.
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Grind the roots into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
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Dry the powder in an oven at 60°C to a constant weight to remove residual moisture.
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-
Ultrasound-Assisted Extraction:
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Weigh 10 g of the dried root powder and place it into a 500 mL Erlenmeyer flask.
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Add 200 mL of 70% ethanol (a solid-to-liquid ratio of 1:20 g/mL).
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Place the flask in an ultrasonic bath.
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Perform sonication for 45 minutes at a controlled temperature of 60°C[9].
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After extraction, cool the mixture to room temperature.
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-
Filtration and Concentration:
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Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
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Wash the residue with a small amount of 70% ethanol to recover any remaining extract.
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Combine the filtrates and concentrate the crude extract using a rotary evaporator under reduced pressure at 50°C until the ethanol is completely removed.
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-
Purification by Column Chromatography:
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Resuspend the concentrated aqueous extract in a minimal amount of water.
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Apply the suspension to a pre-packed Diaion HP-20 macroporous resin column[12].
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Wash the column with deionized water to remove sugars and other highly polar impurities.
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Elute the flavonoid-enriched fraction with 70-90% ethanol.
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Collect the eluate and concentrate it to dryness. This yields a flavonoid-rich extract suitable for further high-purity isolation.
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For isolation of pure 4'-hydroxywogonin, further purification using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) is required.
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Protocol: HPLC Analysis for Quantification
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Standard and Sample Preparation:
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Prepare a stock solution of pure 4'-hydroxywogonin standard in methanol. Create a series of dilutions to generate a calibration curve.
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Accurately weigh the dried extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.
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-
Chromatographic Conditions:
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HPLC System: Agilent or similar system with a DAD/UV detector[13][14].
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[13][14].
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Mobile Phase: A gradient elution is typically used. For example, Acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B)[13][14].
-
Gradient Program: Start with a low percentage of Solvent A, increasing linearly over 30-40 minutes to elute compounds of increasing hydrophobicity[13][14].
-
Flow Rate: 1.0 mL/min.
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Detection: Set the UV detector to a wavelength between 270-340 nm, where flavonoids exhibit strong absorbance[15][16].
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Quantification: Calculate the concentration of 4'-hydroxywogonin in the extract by comparing its peak area to the standard calibration curve.
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Visualizations of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the comprehensive workflow from the raw plant material to the final analysis of 4'-hydroxywogonin.
Signaling Pathway
4'-Hydroxywogonin has been shown to exert anti-cancer effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis. A primary mechanism is the inhibition of the PI3K-AKT pathway, a critical regulator of cell growth[1].
Conclusion
4'-Hydroxywogonin stands out as a promising flavonoid from Scutellaria baicalensis with significant therapeutic potential, particularly in oncology. The development of efficient and green extraction techniques, such as ultrasound and microwave-assisted methods, is crucial for obtaining high-quality extracts for research and development. Optimized protocols using aqueous ethanol or advanced solvent systems like deep eutectic solvents can yield flavonoid-rich extracts with high efficiency[3][5]. Further purification through multi-step chromatography is essential for isolating pure 4'-hydroxywogonin for detailed pharmacological studies. Its demonstrated ability to modulate the PI3K-AKT signaling pathway provides a clear mechanism for its anti-cancer effects and underscores its potential as a lead compound for novel drug development initiatives[1]. This guide provides a foundational resource for the continued exploration and utilization of this valuable natural product.
References
- 1. Integrated multidimensional technology for optimized extraction, chemometric quantification, and mechanistic evaluation of anti-oral squamous cell carcinoma effects of aglycones from Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Microwave-Assisted Extraction on the Phenolic Compound Profile and Biological Activities of Extracts from Selected Scutellaria Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Extraction of Flavonoids from Scutellariae Radix using Ultrasound-Assisted Deep Eutectic Solvents and Evaluation of Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of the Extraction Conditions on the Antioxidant Activity and Bioactive Compounds Content in Ethanolic Extracts of Scutellaria baicalensis Root - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the extraction of total flavonoids from Scutellaria baicalensis Georgi using the response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of the extraction of total flavonoids from Scutellaria baicalensis Georgi using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globethesis.com [globethesis.com]
- 10. Extraction of Flavonoids from Scutellariae Radix using Ultrasound-Assisted Deep Eutectic Solvents and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures. | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 15. scielo.br [scielo.br]
- 16. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
